molecular formula C16H23NOS B5377657 N-cyclohexyl-2-(propylsulfanyl)benzamide

N-cyclohexyl-2-(propylsulfanyl)benzamide

Cat. No.: B5377657
M. Wt: 277.4 g/mol
InChI Key: KAHJPHWCQZZKBB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(propylsulfanyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide compounds are a significant class of organic molecules frequently investigated in medicinal chemistry for their diverse biological activities. Research on structurally related N-cyclohexyl-substituted benzamides has shown potential in various pharmacological areas, including anti-inflammatory and analgesic applications . As a building block in organic synthesis, this compound can be utilized in catalytic reactions, such as the transformation of aldehydes into amides, facilitated by metal complexes to achieve high atom economy and avoid harsh conditions . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-cyclohexyl-2-propylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHJPHWCQZZKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(propylsulfanyl)benzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core by reacting benzoyl chloride with cyclohexylamine under basic conditions. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

  • Introduction of the Propylsulfanyl Group: : The next step involves the introduction of the propylsulfanyl group. This can be achieved by reacting the benzamide intermediate with propylthiol in the presence of a suitable catalyst, such as a transition metal catalyst like palladium or nickel. The reaction is typically carried out under mild conditions to avoid degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.

  • Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, borane

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzamides, halobenzamides

Scientific Research Applications

N-cyclohexyl-2-(propylsulfanyl)benzamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

  • Biology: : The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

  • Medicine: : this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: : The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzamide core can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents Key Functional Groups Molecular Features
N-Cyclohexyl-2-(propylsulfanyl)benzamide Cyclohexyl (amide), Propylsulfanyl (C6H4-S-C3H7) Thioether, Amide Lipophilic, moderate steric bulk
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl (benzene), 2-hydroxy-tert-butyl (amide) Hydroxyl, Amide Polar, N,O-bidentate directing group
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl (C6H4-SO2-NH-CH2CH=CH2) Sulfonamide, Allyl Polar, hydrogen-bonding capability
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl (amide) Methoxy, Amide Aromatic, electron-rich
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-Hydroxy (benzene), 3,4-dimethoxyphenethyl (amide) Hydroxyl, Methoxy, Amide Enhanced solubility, H-bond donor
Roflumilast 3-Cyclopropylmethoxy-4-difluoromethoxy, 3,5-dichloropyrid-4-yl (amide) Ether, Halogen, Amide PDE4 inhibition, high potency
  • Key Observations: Thioether vs. Ether/Sulfonamide: The propylsulfanyl group in the target compound is less polar than sulfonamides (e.g., ) or methoxy groups (e.g., ), favoring membrane permeability.

Table 2: Property Comparison

Compound Name Solubility LogP (Predicted) Biological Activity
This compound Low (lipophilic) ~3.5–4.0 Not reported; potential enzyme modulation
Rip-B Moderate (polar methoxy) ~2.0–2.5 Unspecified; structural analog of bioactive amides
Roflumilast Low (halogenated) ~3.8 PDE4 inhibition (IC50 = 0.8 nM)
2-(N-Allylsulfamoyl)-N-propylbenzamide Moderate (sulfonamide) ~1.5–2.0 Theoretical antimicrobial potential
  • Lipophilicity : The propylsulfanyl and cyclohexyl groups enhance logP compared to hydroxyl- or methoxy-containing analogs, suggesting better blood-brain barrier penetration .
  • Biological Relevance : Thioethers are metabolized to sulfoxides/sulfones, which may confer redox-mediated activity (e.g., prodrug activation) .

Q & A

Q. How to ensure compliance with ethical standards during preclinical testing?

  • Guidelines : Follow ARRIVE 2.0 for animal studies, including randomization, blinding, and power analysis. Obtain approval from institutional IACUC. For in vitro work, adhere to NIH guidelines for human cell line authentication .

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